N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a difluoromethoxyphenyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide typically involves the condensation of 2-(difluoromethoxy)phenyl isothiocyanate with thiophene-2-sulfonamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Its potential as an antimicrobial and anticancer agent is being explored in preclinical studies. The compound’s ability to inhibit DHFR makes it a candidate for developing new drugs to treat bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the biosynthesis of nucleotides and amino acids. By inhibiting DHFR, the compound disrupts the production of tetrahydrofolate, a cofactor required for DNA synthesis and cell division. This inhibition leads to the suppression of bacterial growth and cancer cell proliferation .
Comparison with Similar Compounds
N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibiotic that also inhibits DHFR but has a different chemical structure.
Sulfasalazine: An anti-inflammatory drug used to treat rheumatoid arthritis and inflammatory bowel disease.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its difluoromethoxyphenyl group, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S2/c12-11(13)17-9-5-2-1-4-8(9)14-19(15,16)10-6-3-7-18-10/h1-7,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOXOUJKNXYWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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